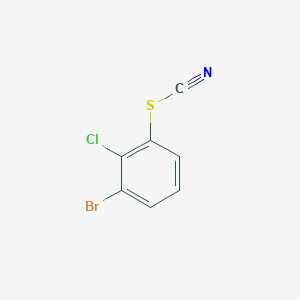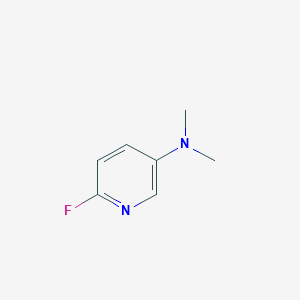
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine is a chemical compound with the molecular formula C17H24BrNO5 and a molecular weight of 402.29 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and two tert-butoxycarbonyl (Boc) protecting groups attached to a phenylamine core . This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine typically involves the protection of the amine group with Boc groups, followed by bromination and methoxylation of the phenyl ring. One common method includes the following steps:
Protection of the amine group: The phenylamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N,N-Bis-Boc-protected intermediate.
Methoxylation: Finally, the brominated intermediate is methoxylated using a methoxylating agent like sodium methoxide (NaOMe) in methanol.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the phenyl ring can undergo reduction reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azidation, and potassium thiolate (KSR) for thiolation.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced phenyl derivatives.
Deprotection Reactions: The primary product is the free amine.
Scientific Research Applications
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine involves its ability to undergo various chemical transformations. The bromine atom and Boc protecting groups play crucial roles in its reactivity. The bromine atom can participate in substitution reactions, while the Boc groups can be removed to reveal reactive amine functionalities . These transformations enable the compound to interact with molecular targets and pathways in biological systems, making it valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-Bromo-3-methoxy-phenylamine: Lacks one Boc protecting group, making it less sterically hindered.
N,N-Bis-Boc-2-Chloro-3-methoxy-phenylamine: Contains a chlorine atom instead of bromine, affecting its reactivity and selectivity in substitution reactions.
N,N-Bis-Boc-2-Bromo-4-methoxy-phenylamine: The methoxy group is positioned differently, influencing its electronic properties and reactivity.
Uniqueness
N,N-Bis-Boc-2-Bromo-3-methoxy-phenylamine is unique due to the combination of its bromine atom, methoxy group, and two Boc protecting groups. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-3-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)11-9-8-10-12(22-7)13(11)18/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVPSQXQAYHBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)OC)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B8027898.png)




![8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8027947.png)
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027951.png)





